molecular formula C33H48BrI B8550050 2-Bromo-9,9-didecyl-7-iodo-9H-fluorene CAS No. 517874-05-4

2-Bromo-9,9-didecyl-7-iodo-9H-fluorene

Cat. No. B8550050
CAS RN: 517874-05-4
M. Wt: 651.5 g/mol
InChI Key: YAOHCZGEGPOIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-9,9-didecyl-7-iodo-9H-fluorene is a useful research compound. Its molecular formula is C33H48BrI and its molecular weight is 651.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-9,9-didecyl-7-iodo-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-9,9-didecyl-7-iodo-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

517874-05-4

Product Name

2-Bromo-9,9-didecyl-7-iodo-9H-fluorene

Molecular Formula

C33H48BrI

Molecular Weight

651.5 g/mol

IUPAC Name

2-bromo-9,9-didecyl-7-iodofluorene

InChI

InChI=1S/C33H48BrI/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3

InChI Key

YAOHCZGEGPOIJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)CCCCCCCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mechanically stirred mixture of 7-iodo-2-bromofluorene (from example 2; 41.34 g, 0.1114 mol), DMSO (100 mL), potassium iodide (1.7 g), and powdered potassium hydroxide (28 g) cooled in a cold water bath, 1-bromodecane (53 mL) was added dropwise, and the mixture was stirred for 24 hours. The oil that separated on dilution with water, was extracted with toluene. Toluene extract was washed with water, dried and concentrated. The residual oil was passed through a column of 300 g alumina. Elution with 900 mL hexanes gave the product as an oil, 65 g This was left in 200 mL of isopropanol, when the product solidified, 58.63 g (81% yield), m.p. 43-45° C. Mass Spec.: m/z 698 (M+ diiodo), 650,652 (M+).
Quantity
41.34 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a mechanically stirred mixture of 7-iodo-2-bromofluorene (example 2; 41.34 g, 0.1 114 mol), DMSO (100 mL), potassium iodide (1.79 g), and powdered potassium hydroxide (28 g) cooled in a cold water bath, 1-bromodecane (53 mL) was added dropwise, and the mixture was stirred for 24 hours. The oil that separated on dilution with water, was extracted with toluene. Toluene extract was washed with water, dried and concentrated. The residual oil was passed through a column of 300 g alumina. Elution with 900 mL hexanes gave the product as an oil, 65 g. This was left in 200 mL of isopropanola when the product solidified, 58.63 g (81% yield), m.p. 43-45° C. Mass Spec. (m/z): 698 (M+ diiodo), 650, 652 (M+).
Name
7-iodo-2-bromofluorene
Quantity
41.34 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Yield
81%

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